

Introduction: The Versatile Scaffold of 8-Hydroxyquinoline-5-carbaldehyde

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-5-carbaldehyde

Cat. No.: B1267011

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8-Hydroxyquinoline-5-carbaldehyde is a heterocyclic organic compound featuring a quinoline core, which is a fusion of a pyridine ring and a benzene ring.[1][2] Its structure is distinguished by a hydroxyl (-OH) group at the 8th position and a reactive aldehyde (-CHO) group at the 5th position.[3] This unique arrangement of functional groups makes it an exceptionally valuable and versatile scaffold in medicinal chemistry.[4] Its significance stems from several key properties: potent metal-chelating ability, inherent biological activities, and a reactive aldehyde handle that serves as a gateway for synthesizing a vast library of derivatives.[1][3][4] The parent 8-hydroxyquinoline (8-HQ) framework is a privileged structure in drug discovery, known for its wide array of pharmacological applications, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[4][5][6] The aldehyde functionalization at the 5-position provides a crucial reaction site for creating more complex molecules, particularly Schiff bases and their metal complexes, which often exhibit enhanced or novel therapeutic properties.[4]

Core Applications in Medicinal Chemistry

The unique chemical architecture of **8-Hydroxyquinoline-5-carbaldehyde** has paved the way for its application in several key areas of therapeutic development.

Anticancer Agents: A Multi-pronged Attack on Malignancy

Derivatives of 8-hydroxyquinoline, including those synthesized from its carbaldehyde variant, represent a promising class of anticancer compounds.[\[5\]](#)[\[6\]](#) Their mechanism of action is often multifaceted, targeting cancer cells through several pathways.

Mechanistic Insights: The anticancer effects are strongly linked to the molecule's ability to chelate essential metal ions like copper and zinc, disrupting metal homeostasis within cancer cells.[\[6\]](#)[\[7\]](#) This disruption can lead to a cascade of cytotoxic events:

- **Induction of Apoptosis:** Many derivatives, especially their copper(II) complexes, trigger programmed cell death (apoptosis) in cancer cells.[\[4\]](#)[\[8\]](#) This is often mediated by the generation of reactive oxygen species (ROS), which cause oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately activating the caspase cascade that executes cell death.[\[8\]](#)
- **Inhibition of Signaling Pathways:** Some quinoline derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation and survival.[\[8\]](#)[\[9\]](#)
- **Proteasome Inhibition:** The anticancer activity of some 8-HQ derivatives has been linked to their ability to inhibit the proteasome, a cellular machine responsible for degrading proteins.[\[7\]](#) Inhibition of the proteasome leads to the accumulation of unwanted proteins, causing cell cycle arrest and apoptosis.

Derivative Strategy: The aldehyde group of **8-Hydroxyquinoline-5-carbaldehyde** is readily condensed with various primary amines to form Schiff bases. These Schiff bases, and particularly their subsequent metal complexes, often show significantly enhanced cytotoxic potency compared to the parent aldehyde.[\[4\]](#)[\[10\]](#) Copper(II) complexes have demonstrated particularly high cytotoxicity against multiple cancer cell lines, with some achieving IC₅₀ values in the sub-micromolar range.[\[4\]](#)[\[10\]](#)

Quantitative Analysis of Anticancer Activity

The efficacy of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.[\[11\]](#)

Derivative Type	Cancer Cell Line	IC50 (μM)	Reference(s)
8-Hydroxyquinoline-2-carbaldehyde	A375 (Melanoma)	< 10	[8]
Copper(II) Schiff Base Complexes	A-375 (Melanoma)	< 10 (Often more active than ligands)	[10][12]
Zinc(II) Schiff Base Complexes	A-375 (Melanoma)	< 10	[12]
Oxidovanadium(IV) Hydrazone Complexes	A-375 (Melanoma)	< 6.3	[8]
Thiosemicarbazide Copper Complexes	PC-3 (Prostate)	Showed significant tumor growth inhibition in vivo	[13]

Antimicrobial Agents: Combating Bacterial and Fungal Pathogens

The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial activity. [14] The mode of action is closely tied to its metal chelating ability, where the 8-hydroxyl group and the pyridine nitrogen are essential for binding divalent metal ions crucial for microbial survival and enzymatic function.[14]

Derivatives have shown broad-spectrum activity against various pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Mycobacterium tuberculosis*. [14][15] Structure-activity relationship (SAR) studies reveal that the introduction of halogen atoms (e.g., chlorine) at the 5 and 7 positions of the quinoline ring can significantly enhance antibacterial and antimycobacterial activity.[15]

Neuroprotective Agents: Targeting Alzheimer's Disease

A compelling application of 8-hydroxyquinoline derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][16] The pathology of AD

is linked to the dysregulation of metal ions like copper, zinc, and iron, which contribute to the aggregation of amyloid- β (A β) peptides into toxic plaques and promote oxidative stress.[1][2]

8-HQ derivatives act as metal chelators and ionophores, capable of sequestering excess metal ions from A β plaques and redistributing them, thereby restoring metal homeostasis in the brain. [1][2][17][18]

- Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): An early derivative that demonstrated the ability to cross the blood-brain barrier and reduce A β deposition in transgenic mice.[1][2]
- PBT2: A second-generation derivative developed for improved therapeutic properties in AD. [1]

Beyond metal chelation, these compounds are being developed as multi-target agents that can also inhibit key enzymes implicated in AD, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[19][20]

Fluorescent Probes for Bioimaging

The 8-hydroxyquinoline scaffold possesses interesting photophysical properties. The parent molecule is weakly fluorescent due to a process called excited-state intramolecular proton transfer.[21] However, upon chelation with metal ions, this quenching pathway is blocked, leading to a significant increase in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[21]

This "turn-on" fluorescent response makes 8-HQ derivatives excellent candidates for developing chemosensors for biologically important metal ions like Zn²⁺. [21] The aldehyde group on **8-Hydroxyquinoline-5-carbaldehyde** is a perfect synthetic handle for creating a diverse range of fluorescent probes, allowing for the fine-tuning of selectivity, sensitivity, and cellular localization for bioimaging applications.[21][22]

Experimental Protocols and Workflows

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol outlines a general method for the condensation of **8-Hydroxyquinoline-5-carbaldehyde** with a primary amine.

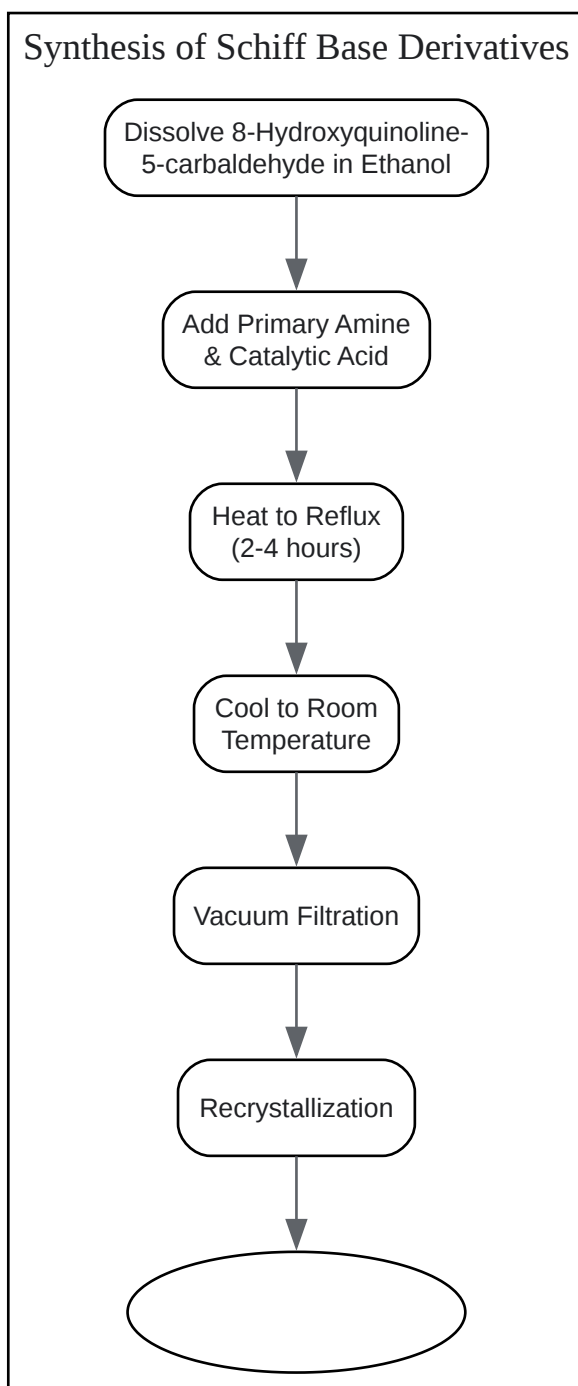
Materials:

- **8-Hydroxyquinoline-5-carbaldehyde**
- A primary amine (e.g., aniline, benzylamine)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

- In a round-bottom flask, dissolve 1 equivalent of **8-Hydroxyquinoline-5-carbaldehyde** in a minimal amount of absolute ethanol.
- Add a solution of 1.1 equivalents of the desired primary amine in ethanol to the flask.
- Add 2-3 drops of glacial acetic acid as a catalyst.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
[\[23\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[\[23\]](#)
- Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Diagram 1: Synthesis Workflow



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Workflow for the synthesis of a Schiff base derivative.

Protocol 2: Evaluation of Anticancer Activity via MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell viability.[\[11\]](#)[\[24\]](#)

Materials:

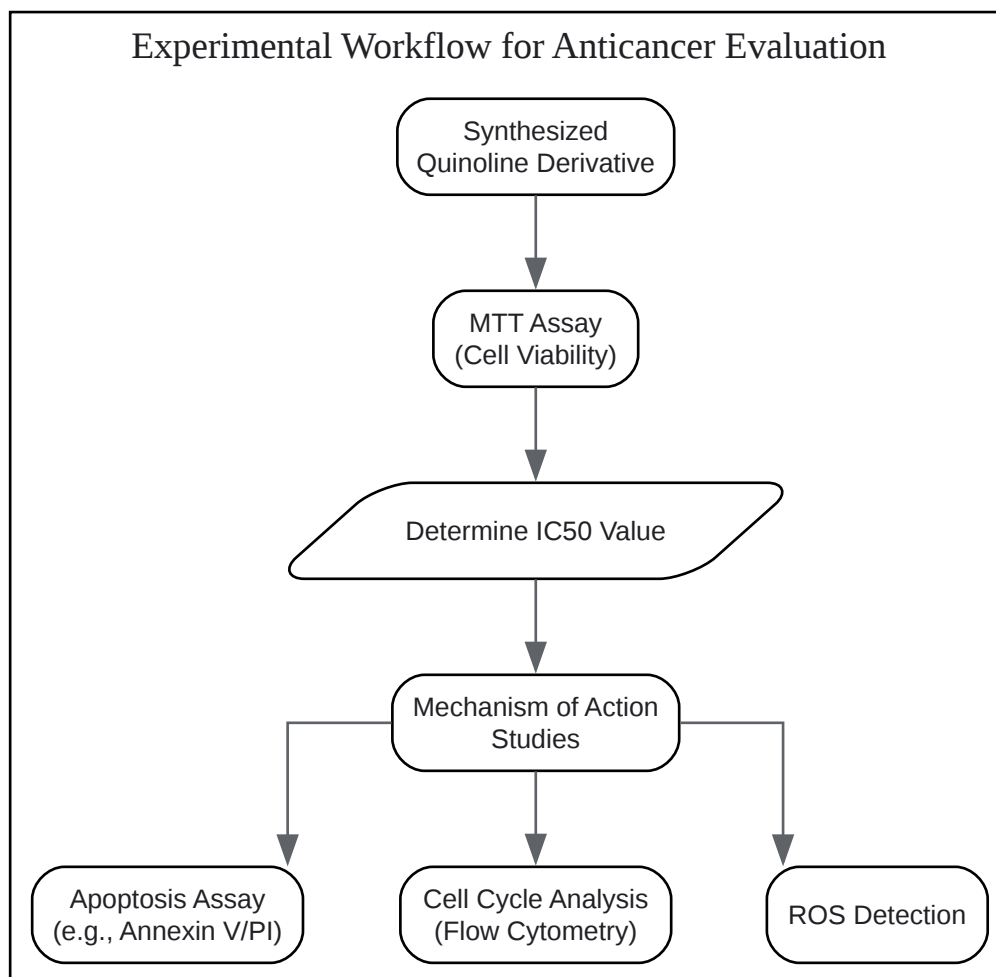
- Cancer cell line of interest (e.g., A-375, MCF-7)
- Complete cell culture medium
- 96-well plates
- Synthesized quinoline derivative (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[25\]](#)
- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
- Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of a solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[11]

Diagram 2: Anticancer Evaluation Workflow



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Workflow for evaluating the anticancer activity of quinolines.

Protocol 3: Evaluation of Antimicrobial Activity via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]

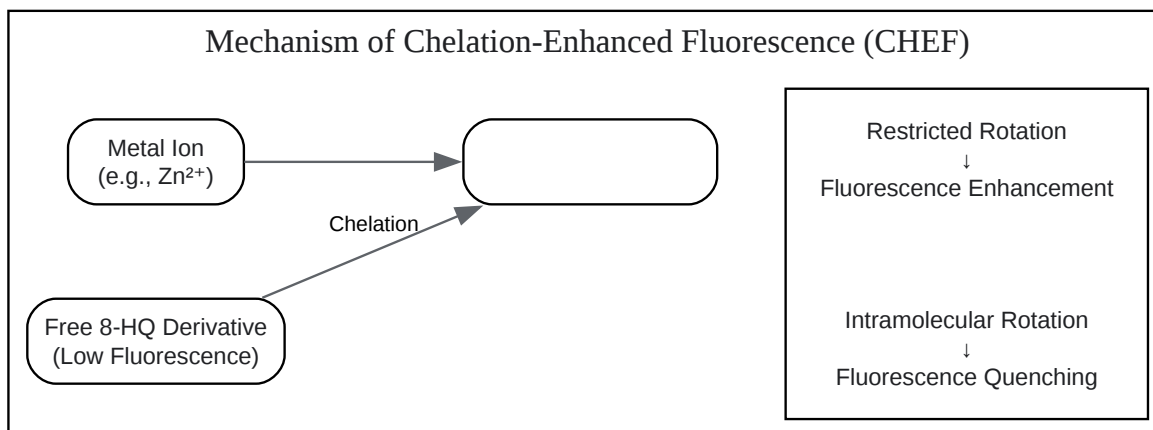
Materials:

- Bacterial strain of interest (e.g., *S. aureus*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Synthesized quinoline derivative (dissolved in DMSO)
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL)

Procedure:

- **Compound Preparation:** Add 50 μ L of sterile MHB to all wells of a 96-well plate. Add 50 μ L of the stock test compound solution to the first column, creating a 1:2 dilution.
- **Serial Dilution:** Perform a two-fold serial dilution by transferring 50 μ L from the first column to the second, and so on, across the plate. Discard 50 μ L from the last column.
- **Inoculation:** Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL. Add 50 μ L of this diluted inoculum to each well.
- **Controls:** Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).^[26] This can be assessed visually or by measuring the optical density (OD) at 600 nm.^[26]

Diagram 3: Chelation-Enhanced Fluorescence (CHEF) Mechanism



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Chelation restricts rotation, enhancing fluorescence.

Conclusion and Future Directions

8-Hydroxyquinoline-5-carbaldehyde stands out as a privileged and highly adaptable scaffold in modern medicinal chemistry. Its utility in generating libraries of Schiff bases and metal complexes has led to the discovery of potent agents for oncology, infectious diseases, and neurodegeneration. The future of research in this area will likely focus on the rational design of derivatives with enhanced target selectivity to minimize off-target toxicity, strategies to overcome drug resistance, and the exploration of novel therapeutic applications.^{[4][11]} The continued investigation of this versatile molecule holds significant promise for the development of next-generation therapeutics.

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